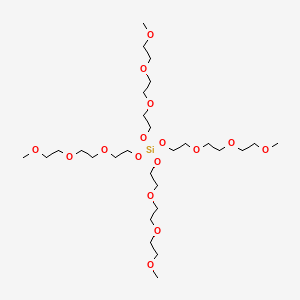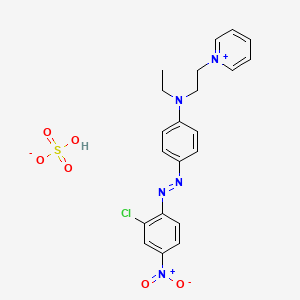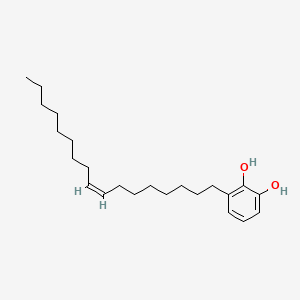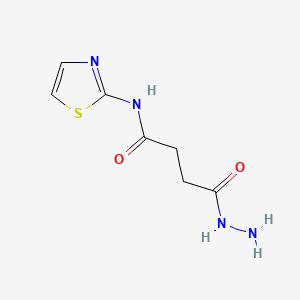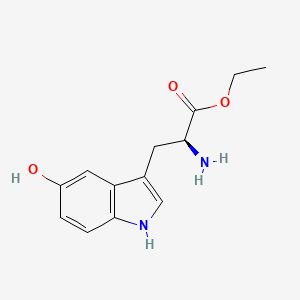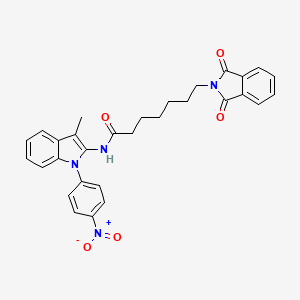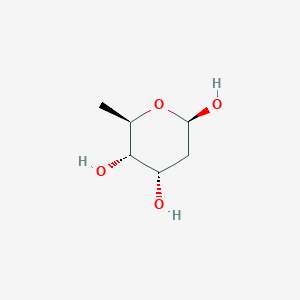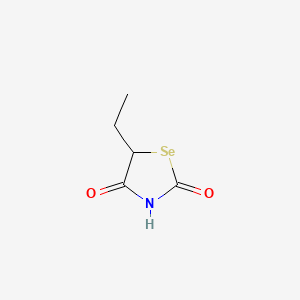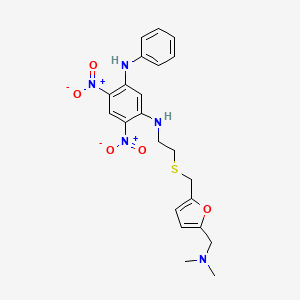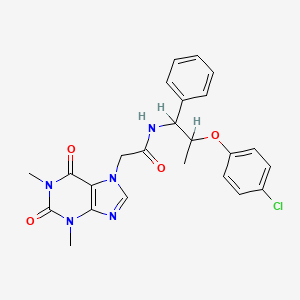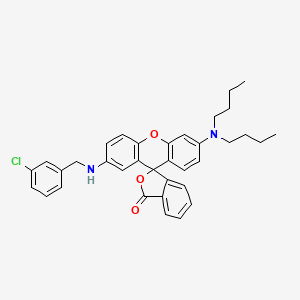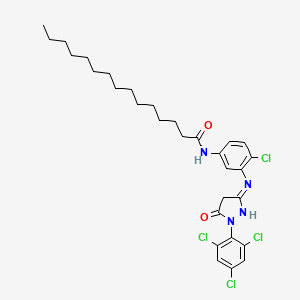
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride typically involves the reaction of benzyl chloride with diethylamine to form N-benzyl-N,N-diethylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the tetrazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-1H-tetrazole: Similar structure but lacks the diethylamino group.
5-((Diethylamino)methyl)-1H-tetrazole: Similar structure but lacks the benzyl group.
1-Benzyl-5-methyl-1H-tetrazole: Similar structure but has a methyl group instead of the diethylamino group.
Uniqueness: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is unique due to the presence of both the benzyl and diethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7356-63-0 |
|---|---|
Molecular Formula |
C13H20ClN5 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1-benzyltetrazol-5-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-17(4-2)11-13-14-15-16-18(13)10-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI Key |
BRTXALXGCJWYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=NN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


